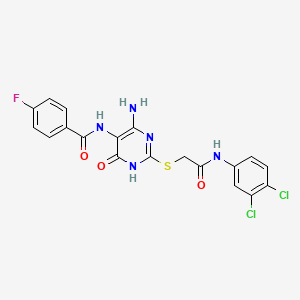

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Description

This compound is a dihydropyrimidinone derivative with a complex structure featuring a pyrimidinone core substituted with a 4-fluorobenzamide group, a thioether linkage to a 2-((3,4-dichlorophenyl)amino)-2-oxoethyl side chain, and an amino group at position 2. The pyrimidinone scaffold is a well-known pharmacophore in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

The compound’s structural complexity implies a synthesis pathway involving multi-step reactions, such as Biginelli-like cyclocondensation (for the pyrimidinone core) followed by selective functionalization of the thioether and amide groups .

Properties

IUPAC Name |

N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2FN5O3S/c20-12-6-5-11(7-13(12)21)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-1-3-10(22)4-2-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULIVNNKNWIJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a compound of significant interest due to its potential therapeutic applications. This article aims to delineate the biological activity of this compound based on recent research findings, including its synthesis, cytotoxicity, and mechanisms of action.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrimidine core and various functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis may include nucleophilic substitution reactions and condensation processes to achieve the desired molecular architecture.

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 0.216 ± 1.1 | Sorafenib | 0.230 ± 1.8 |

| HCT-116 (Colon) | 0.259 ± 1.5 | Sorafenib | 0.307 ± 1.2 |

| A549 (Lung) | Not reported | - | - |

| HepG2 (Liver) | Not reported | - | - |

The compound's ability to inhibit cell proliferation was evaluated using the MTT assay, indicating a selective toxicity towards malignant cells compared to normal cell lines such as HFL-1 and WI-38 .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in cancer progression.

Inhibition assays revealed that the compound demonstrated comparable activity to established inhibitors like Sorafenib, suggesting its potential as a therapeutic agent in cancer treatment .

3. Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains and fungi, with minimum inhibitory concentrations (MICs) being established in comparative studies against standard antibiotics . The presence of halogenated phenyl groups appears to enhance antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on five different human cancer cell lines using varying concentrations up to 100 µg/mL. Results indicated significant growth inhibition in all tested lines compared to controls .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against common pathogens such as Staphylococcus aureus and Candida albicans, showing promising results that warrant further exploration into its use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (Compound VII, ) Core Structure: Shares the 4-amino-6-oxo-1,6-dihydropyrimidin-5-yl backbone. Key Differences:

- Replaces the 4-fluorobenzamide group with a benzenesulfonamide.

- Substitutes the 2-((3,4-dichlorophenyl)amino)-2-oxoethylthio group with a hexylthio chain. Implications:

- Sulfonamide groups are known for enzyme inhibition (e.g., carbonic anhydrase), whereas benzamides may target kinases or proteases .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) Core Structure: Pyrazolo[3,4-d]pyrimidine instead of dihydropyrimidinone. Key Differences:

- Incorporates a chromen-2-yl group linked via an ethyl chain.

- Features an isopropyl-substituted benzamide.

- Implications :

- The chromen-2-yl moiety may confer antioxidant or anti-inflammatory activity, as seen in flavonoid derivatives .

- The pyrazolopyrimidine core is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting divergent therapeutic targets compared to dihydropyrimidinones .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () Core Structure: Pyrimidine ring with methyl and phenyl substitutions. Key Differences:

- Lacks the thioether and oxoethyl groups.

- Includes a methoxyphenylaminomethyl side chain. Implications:

- Demonstrated antibacterial activity in analogs highlights the role of halogen and amino groups in microbial targeting .

Physicochemical and Pharmacokinetic Comparison

Research Findings and Mechanistic Insights

- Role of Halogens: The 3,4-dichlorophenyl and 4-fluorobenzamide groups in the target compound likely enhance binding to hydrophobic pockets in target enzymes (e.g., bacterial dihydrofolate reductase) compared to non-halogenated analogs .

- Thioether vs. Ether/Sulfonamide : Thioether linkages generally improve metabolic stability over ethers but may reduce solubility. Sulfonamides (as in Compound VII) are more polar but prone to faster clearance .

- Synergistic Effects: The combination of a pyrimidinone core with multiple halogen atoms and a benzamide group may enable multi-target activity, as seen in hybrid molecules with dual antibacterial and anti-inflammatory effects .

Challenges and Limitations

- Synthetic Complexity : The target compound’s multi-step synthesis (e.g., Biginelli reaction followed by thiol-alkylation) may limit yield scalability compared to simpler analogs .

- Data Gaps : Direct experimental data on solubility, toxicity, and specific biological targets are absent in the provided evidence, necessitating further in vitro and in vivo validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.